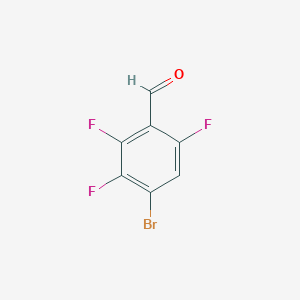

4-Bromo-2,3,6-trifluorobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-2,3,6-trifluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF3O/c8-4-1-5(9)3(2-12)6(10)7(4)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPYTFIWASJIRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378444 | |

| Record name | 4-bromo-2,3,6-trifluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537033-56-0 | |

| Record name | 4-bromo-2,3,6-trifluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Polyfluorinated Benzaldehydes in Organic Synthesis

Polyfluorinated benzaldehydes are critical intermediates in the synthesis of a wide array of functional organic molecules, including pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals. Their importance stems from the combination of the reactive aldehyde group and the profound influence of the fluorine substituents.

The aldehyde functional group is a cornerstone of organic synthesis, readily participating in a multitude of transformations. These include oxidations to form carboxylic acids, reductions to alcohols, and a vast number of carbon-carbon bond-forming reactions like Wittig, Grignard, and aldol (B89426) reactions. Furthermore, it can be converted into imines and other nitrogen-containing heterocycles, which are common scaffolds in medicinal chemistry.

The presence of multiple fluorine atoms on the benzene (B151609) ring dramatically alters the molecule's properties. Fluorine's high electronegativity enhances the electrophilicity of the aldehyde's carbonyl carbon, often increasing its reactivity towards nucleophiles. Moreover, the incorporation of fluorine can improve key characteristics of target molecules in drug discovery, such as metabolic stability, lipophilicity, and binding affinity to biological targets. The trifluoromethyl group (CF3), a common feature in related structures, is particularly valued for these effects. Consequently, polyfluorinated benzaldehydes are frequently used as precursors for creating complex, fluorine-containing drug candidates, from kinase inhibitors to antimicrobial agents. They also serve as foundational components in the synthesis of specialized polymers and liquid crystals, where the polarity and stability imparted by fluorine are highly desirable. google.com

Overview of Bromine and Fluorine Substituent Effects on Aromatic Systems

The reactivity of the aromatic ring in 4-Bromo-2,3,6-trifluorobenzaldehyde is governed by the combined electronic effects of its four halogen substituents and the aldehyde group. These effects determine the electron density of the ring and direct the regioselectivity of further chemical transformations.

Inductive vs. Resonance Effects: Halogen substituents exert two primary, opposing electronic effects on an aromatic ring: the inductive effect (-I) and the resonance effect (+R).

Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be donated into the aromatic pi-system. This effect increases electron density, particularly at the ortho and para positions relative to the halogen.

Combined Effects in this compound: In this specific molecule, the situation is complex.

The three fluorine atoms and one bromine atom collectively create a significantly electron-poor aromatic ring due to their powerful inductive effects. The aldehyde group also acts as a deactivating, meta-directing group.

This extreme electron deficiency makes electrophilic substitution on the ring very difficult. Conversely, it renders the ring highly susceptible to nucleophilic aromatic substitution (SNAr) . The fluorine atoms, particularly those ortho and para to the strong electron-withdrawing aldehyde group, can be displaced by suitable nucleophiles.

The bromine atom provides a distinct site of reactivity. The carbon-bromine bond is significantly weaker than the carbon-fluorine bond and is a key functional handle for transition-metal-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. This allows for the precise introduction of a wide variety of carbon-based substituents at the C-4 position.

Scope and Research Imperatives Pertaining to 4 Bromo 2,3,6 Trifluorobenzaldehyde

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comyoutube.com For this compound, the primary disconnection points are the formyl and bromo groups.

A logical retrosynthetic approach would involve the formylation of a 1-bromo-2,3,5-trifluorobenzene (B146721) precursor or the bromination of a 2,3,6-trifluorobenzaldehyde (B35312) precursor. The choice of strategy often depends on the availability and reactivity of the starting materials and the desired control over regioselectivity.

Key precursors for the synthesis of this compound include:

1-Bromo-2,3,5-trifluorobenzene: This compound can serve as a direct precursor for formylation reactions. scbt.com

1,2,4-Trifluorobenzene (B1293510): This can be a starting point for sequential halogenation and formylation.

3,5-Difluorobromobenzene: This precursor can be utilized in a synthetic route involving formylation and subsequent fluorination. google.com

De Novo Synthesis Strategies for this compound

Several de novo synthesis strategies have been developed to produce this compound, each with its own set of advantages and limitations.

Directed Ortho Metalation (DoM) Approaches utilizing Organolithium Reagents (e.g., n-BuLi)

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method relies on the use of a directing metalation group (DMG) to guide an organolithium reagent, such as n-butyllithium (n-BuLi), to deprotonate the adjacent ortho position. wikipedia.orguwindsor.ca The resulting aryllithium intermediate can then be trapped with an electrophile to introduce a desired functional group. wikipedia.org

In the context of synthesizing this compound, a plausible DoM strategy would involve the lithiation of a suitably protected 1-bromo-2,3,5-trifluorobenzene derivative. The fluorine and bromine atoms themselves can act as directing groups, though their directing ability can be influenced by other substituents and the reaction conditions. The use of a strong base like n-BuLi is crucial for the deprotonation step. wikipedia.orgechemi.comorganic-chemistry.org

A patent describes a method for preparing 4-bromo-2,6-difluorobenzaldehyde (B1272164) from 3,5-difluorobromobenzene using n-butyllithium and DMF. google.com This suggests that a similar approach could be adapted for the synthesis of the trifluoro analogue. The reaction involves the initial lithiation of the aromatic ring, followed by formylation with N,N-dimethylformamide (DMF). google.com

| Reagent | Role | Reference |

| n-Butyllithium (n-BuLi) | Strong base for deprotonation | wikipedia.orgechemi.comorganic-chemistry.org |

| N,N-Dimethylformamide (DMF) | Electrophile for formylation | google.com |

| 1-Bromo-2,3,5-trifluorobenzene | Starting material | scbt.com |

Aldehyde Functionalization of Halogenated Benzenes

Another key strategy involves the direct introduction of an aldehyde group onto a pre-existing halogenated benzene (B151609) ring. acs.orgnih.govelsevierpure.com This can be achieved through various formylation reactions. One common method is the Vilsmeier-Haack reaction, which typically uses a mixture of phosphorus oxychloride and a substituted formamide (B127407) like DMF to generate a Vilsmeier reagent that acts as the formylating agent.

Alternatively, metal-halogen exchange followed by formylation is a widely used technique. google.com For instance, reacting a bromo- or iodo-substituted fluorobenzene (B45895) with an organolithium reagent or a Grignard reagent can generate an organometallic species that readily reacts with a formylating agent like DMF to yield the corresponding benzaldehyde. google.com A patent discloses the preparation of 4-bromo-2-fluoro-benzaldehyde through metal-halogen exchange of 1,3-dibromo-2-fluorobenzene (B170666) followed by formylation. google.com

The choice of formylation method depends on the specific substrate and the desired regioselectivity. For polyhalogenated benzenes, the electronic and steric effects of the existing halogens play a significant role in directing the incoming formyl group.

Selective Halogenation and Fluorination Techniques

The synthesis of this compound may also involve selective halogenation and fluorination steps. For instance, starting with a less halogenated precursor, selective bromination or fluorination can be employed to introduce the required substituents at the desired positions.

Electrophilic aromatic bromination is a common method for introducing a bromine atom onto an aromatic ring. nih.gov The regioselectivity of this reaction is influenced by the directing effects of the existing substituents on the ring. nsf.govrsc.org In the case of fluorinated benzenes, the fluorine atoms are ortho, para-directing, but their activating or deactivating nature must be considered. Various brominating agents can be used, including bromine (Br2) in the presence of a Lewis acid catalyst, or N-bromosuccinimide (NBS). google.com

Selective fluorination can be more challenging to achieve. Nucleophilic aromatic substitution (SNAr) reactions are often employed, where a leaving group (such as a nitro or chloro group) is displaced by a fluoride (B91410) ion. Alternatively, electrophilic fluorinating agents can be used, although these are often highly reactive and require careful handling. A patent describes a process for preparing trifluorobenzaldehyde derivatives through a fluorination reaction as the final step. google.com

Protective Group Chemistry in the Synthesis of this compound

In multi-step syntheses, it is often necessary to protect certain functional groups to prevent them from reacting under specific reaction conditions. organic-chemistry.orgwikipedia.orgrsc.org The aldehyde group is particularly susceptible to both nucleophilic attack and oxidation/reduction.

Acetalization Protocols for Aldehyde Protection

A common and effective method for protecting aldehydes is to convert them into acetals. chemistrysteps.comacs.orgacs.org This is typically achieved by reacting the aldehyde with an alcohol or a diol in the presence of an acid catalyst. acs.orgorganic-chemistry.org Cyclic acetals, formed with diols like ethylene (B1197577) glycol, are particularly stable. chemistrysteps.com

The key advantages of using acetals as protecting groups are their stability under basic, neutral, and organometallic conditions, which are often employed in subsequent synthetic steps. chemistrysteps.com The aldehyde can be easily regenerated by acidic hydrolysis once the protection is no longer needed. chemistrysteps.comacs.org

Various catalysts can be employed for acetalization, including traditional acid catalysts like HCl and H2SO4, as well as milder and more selective options like perchloric acid on silica (B1680970) gel or cerium(III) trifluoromethanesulfonate. organic-chemistry.org Photocatalytic methods using visible light have also been developed for the acetalization of aldehydes under neutral conditions. organic-chemistry.orgorganic-chemistry.org

| Protection Method | Reagents | Conditions | Deprotection | Reference |

| Acetal (B89532) Formation | Alcohol/Diol, Acid Catalyst | Acidic | Acidic Hydrolysis | chemistrysteps.comacs.orgacs.org |

| Photocatalytic Acetalization | Diol, Eosin Y, Visible Light | Neutral | Acidic Hydrolysis | organic-chemistry.orgorganic-chemistry.org |

Deprotection Methodologies for Regenerating the Aldehyde Functionality

In many synthetic pathways leading to substituted benzaldehydes, the aldehyde group is temporarily masked as a more stable functional group, such as an acetal, to prevent unwanted side reactions during preceding chemical modifications of the aromatic ring. The regeneration of the aldehyde from its protected form is a critical final step. For this compound, the most common protecting group is a cyclic acetal, typically formed with ethylene glycol, resulting in a 1,3-dioxolane (B20135) derivative.

The deprotection of these acetals is generally achieved through acid-catalyzed hydrolysis. organic-chemistry.orgnih.gov This reaction involves the protonation of one of the acetal oxygen atoms, followed by cleavage of the carbon-oxygen bond to form a hemiacetal intermediate. Subsequent protonation of the second oxygen atom and elimination of the diol regenerates the carbonyl group of the aldehyde.

Several acidic conditions can be employed for this transformation, with the choice of acid and solvent system being crucial to ensure high yields and minimize degradation of the product. Common reagents and conditions for the deprotection of aromatic acetals are summarized in the table below.

| Reagent/Catalyst | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Reference |

| Hydrochloric Acid (1N) | Tetrahydrofuran (B95107)/Water | Room Temperature | 4-6 hours | >90 | General Method |

| Sulfuric Acid (cat.) | Acetone/Water | Room Temperature | 2-4 hours | >95 | General Method |

| p-Toluenesulfonic Acid | Acetone | Reflux | 1-3 hours | >90 | General Method |

| Amberlyst-15 | Acetone/Water | 50 | 3-5 hours | ~90 | General Method |

For a substrate like this compound, milder acidic conditions are often preferred to prevent any potential side reactions involving the fluorine or bromine substituents. The use of solid acid catalysts like Amberlyst-15 offers the advantage of easy separation from the reaction mixture, simplifying the work-up procedure.

Mechanistic Investigations of this compound Formation Pathways

The primary route for the synthesis of this compound involves the formylation of 1-bromo-2,3,5-trifluorobenzene. This transformation is typically achieved through a metal-halogen exchange reaction followed by quenching with a formylating agent.

The most common approach involves the use of an organolithium reagent, such as n-butyllithium or sec-butyllithium, at low temperatures (typically -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether. The organolithium reagent selectively abstracts the bromine atom from the aromatic ring to generate a highly reactive aryllithium intermediate. The reaction mechanism proceeds as follows:

Metal-Halogen Exchange: The n-butyllithium attacks the bromine atom on the 1-bromo-2,3,5-trifluorobenzene, leading to the formation of 2,3,5-trifluorophenyllithium and n-butyl bromide. The strong electron-withdrawing nature of the fluorine atoms facilitates this exchange.

Nucleophilic Attack: The generated aryllithium species is a potent nucleophile and readily attacks the electrophilic carbon atom of the formylating agent. A common and efficient formylating agent is N,N-dimethylformamide (DMF). The lone pair of electrons on the carbanion attacks the carbonyl carbon of DMF, forming a tetrahedral intermediate.

Hydrolysis: The reaction is then quenched with an aqueous acid, which protonates the oxygen atom of the tetrahedral intermediate, leading to the elimination of dimethylamine (B145610) and the formation of the desired this compound.

An alternative, though less common, mechanistic pathway could involve a Grignard reagent. The formation of the Grignard reagent from 1-bromo-2,3,5-trifluorobenzene and magnesium metal can be challenging due to the deactivating effect of the fluorine atoms. However, if formed, the corresponding arylmagnesium bromide could be reacted with a formylating agent like ethyl orthoformate followed by acidic workup to yield the aldehyde.

Comparative Analysis of Synthetic Efficiencies and Scalability

The choice of a synthetic route for the industrial production of this compound is dictated by several factors, including cost of starting materials, reaction yields, operational safety, and ease of scale-up. A comparative analysis of the two primary formylation methods is presented below.

| Parameter | Organolithium Route | Grignard Route |

| Starting Material | 1-Bromo-2,3,5-trifluorobenzene | 1-Bromo-2,3,5-trifluorobenzene |

| Reagents | n-Butyllithium, DMF | Magnesium, Ethyl Orthoformate |

| Reaction Conditions | Cryogenic temperatures (-78 °C) | Elevated temperatures for Grignard formation |

| Yield | Generally high (>80%) | Moderate to high, can be variable |

| Scalability | Challenging due to cryogenic requirements and handling of pyrophoric n-butyllithium. | More amenable to large-scale production due to less stringent temperature control. |

| Cost-Effectiveness | Higher operational costs due to low temperatures and expensive reagents. | Potentially more cost-effective if Grignard formation is efficient. |

| Safety Concerns | Handling of pyrophoric n-butyllithium requires specialized equipment and procedures. | Magnesium turnings can be flammable. |

The organolithium route, while offering high yields, presents significant challenges for large-scale production due to the need for cryogenic temperatures and the hazardous nature of n-butyllithium. The Grignard route, on the other hand, is generally more scalable and cost-effective, although the initial formation of the Grignard reagent from the deactivated aryl bromide can be a critical and sometimes low-yielding step.

Optimization of the Grignard route, for instance, through the use of activated magnesium (e.g., Rieke magnesium) or entrainment techniques, could enhance its efficiency and make it the preferred method for industrial synthesis. Further research into alternative formylation methods, such as the Vilsmeier-Haack reaction, could also provide more scalable and economical pathways to this compound, although the regioselectivity of this reaction on a polyfluorinated system would need careful investigation.

Reactivity of the Benzaldehyde Moiety

The aldehyde functional group is characterized by its electrophilic carbonyl carbon. In this compound, the strong electron-withdrawing nature of the three fluorine atoms on the aromatic ring enhances the partial positive charge on the carbonyl carbon, making it particularly susceptible to nucleophilic attack compared to non-fluorinated benzaldehydes.

Nucleophilic Additions to the Carbonyl Group

The activated carbonyl group readily undergoes nucleophilic addition reactions. Organometallic reagents, such as Grignard reagents (R-MgBr) and organolithium compounds (R-Li), can attack the carbonyl carbon to form secondary alcohols after an aqueous workup. The increased electrophilicity of the carbonyl center in this fluorinated compound facilitates these transformations, often allowing for milder reaction conditions.

Condensation Reactions and Imine Formation

Like other aldehydes, this compound reacts with primary amines to form imines, also known as Schiff bases. This reaction typically proceeds through a hemiaminal intermediate, which then eliminates a molecule of water to yield the final imine product. The stability of the intermediate and the rate of the reaction can be influenced by solvent choice and the pH of the reaction medium. Apolar aprotic solvents tend to favor the formation of the hemiaminal, while polar solvents can shift the equilibrium towards the Schiff base. mdpi.com This transformation is crucial for building more complex molecular scaffolds incorporating the substituted phenyl ring.

Oxidation and Reduction Chemistry

The aldehyde group can be readily transformed through both oxidation and reduction pathways.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 4-bromo-2,3,6-trifluorobenzoic acid. This is a common transformation achieved using various oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O). The presence of the aldehyde group allows for its conversion into a carboxylic acid, a key functional group in many pharmaceutical and agrochemical compounds.

Reduction: Conversely, the aldehyde can be reduced to the corresponding primary alcohol, (4-bromo-2,3,6-trifluorophenyl)methanol. This transformation is typically accomplished using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reduction provides a route to benzyl (B1604629) alcohol derivatives, which are also important synthetic intermediates.

Conversion to Nitrile Derivatives (e.g., 4-bromo-2,3,6-trifluorobenzonitrile)

A significant transformation of the aldehyde group is its conversion into a nitrile (-C≡N). A common method involves a two-step process where the aldehyde first reacts with hydroxylamine (B1172632) hydrochloride to form an oxime. This intermediate is then subjected to dehydration to yield the nitrile. For example, a similar compound, 4-bromo-2,6-difluorobenzaldehyde, is converted to 4-bromo-2,6-difluorobenzonitrile (B47616) by refluxing with hydroxylamine hydrochloride in formic acid, which acts as both a solvent and a dehydrating agent. google.com This pathway provides an effective route to synthesize the corresponding 4-bromo-2,3,6-trifluorobenzonitrile, a valuable precursor for further chemical modifications.

Reactivity of the Aryl Bromide Substituent

The carbon-bromine bond on the aromatic ring is a key site for carbon-carbon bond formation, primarily through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira couplings)

This compound is an excellent substrate for a variety of cross-coupling reactions, allowing for the substitution of the bromine atom with a wide range of organic groups.

Suzuki Coupling: The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester. tcichemicals.com The reaction is catalyzed by a palladium(0) complex and requires a base. tcichemicals.comresearchgate.net This method is widely used due to its mild conditions and tolerance of various functional groups, including the aldehyde present in the substrate. researchgate.net

| Suzuki Coupling: Typical Reaction Components | |

| Aryl Halide | This compound |

| Coupling Partner | Aryl or Vinyl Boronic Acid (RB(OH)₂) |

| Catalyst | Palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂) with a phosphine (B1218219) ligand |

| Base | Inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) |

| Solvent | Toluene, Dioxane, DMF, often with water |

Heck Coupling: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgmdpi.com This reaction is also catalyzed by a palladium complex in the presence of a base. wikipedia.orgnih.gov The reaction typically shows high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org

| Heck Coupling: Typical Reaction Components | |

| Aryl Halide | This compound |

| Coupling Partner | Alkene (e.g., Styrene, Acrylate) |

| Catalyst | Palladium source (e.g., Pd(OAc)₂, PdCl₂) often with a phosphine ligand |

| Base | Amine base (e.g., Et₃N) or inorganic base (e.g., K₂CO₃) |

| Solvent | DMF, NMP, Acetonitrile |

Sonogashira Coupling: The Sonogashira coupling is used to form a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is unique in that it typically employs a dual catalyst system, consisting of a palladium complex and a copper(I) co-catalyst (e.g., CuI), along with an amine base. wikipedia.orgorganic-chemistry.org This method is the most reliable way to synthesize aryl-alkyne structures.

| Sonogashira Coupling: Typical Reaction Components | |

| Aryl Halide | This compound |

| Coupling Partner | Terminal Alkyne (RC≡CH) |

| Catalyst | Palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) |

| Co-catalyst | Copper(I) salt (e.g., CuI) |

| Base | Amine base (e.g., Et₃N, Diisopropylamine) |

| Solvent | THF, DMF, Toluene |

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of three electron-withdrawing fluorine atoms on the aromatic ring of this compound renders it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The strong inductive effect of the fluorine substituents depletes the electron density of the aromatic ring, facilitating the attack of nucleophiles. In SNAr reactions, the rate-determining step is typically the initial addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. stackexchange.com The high electronegativity of fluorine is particularly effective at stabilizing the negative charge of this intermediate, thereby accelerating the reaction. stackexchange.com

In the context of SNAr, the fluorine atoms themselves can act as leaving groups. Generally, in nucleophilic aromatic substitution, fluoride is a better leaving group than other halogens when the reaction is under kinetic control and the first step is rate-determining, due to the aforementioned stabilization of the Meisenheimer complex. stackexchange.com However, the bromine atom at the 4-position can also be displaced, and the regioselectivity of the substitution will depend on the specific nucleophile and reaction conditions. The aldehyde group, being an electron-withdrawing group, further activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it.

Given the substitution pattern of this compound, nucleophilic attack is most likely to occur at the positions activated by the electron-withdrawing groups. The fluorine at position 6 is ortho to the aldehyde, and the bromine at position 4 is para. The fluorine at position 2 is also ortho to the aldehyde. The fluorine at position 3 is meta to the aldehyde and less activated. Therefore, substitution is expected to preferentially occur at positions 2, 4, or 6. The outcome of the reaction will be a result of the interplay between the electronic activation by the aldehyde and fluorine substituents, and the leaving group ability of bromide versus fluoride. In many cases involving polyfluorinated aromatics, substitution of a fluorine atom is observed. acgpubs.org

Below is a table illustrating potential SNAr reactions of this compound with various nucleophiles.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Potential Product(s) | Reaction Conditions |

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 4-Bromo-2,6-dimethoxy-3-fluorobenzaldehyde or 2,3,6-Trifluoro-4-methoxybenzaldehyde | Methanol, heat |

| Amine | Ammonia (NH₃) | 4-Amino-2,3,6-trifluorobenzaldehyde or 6-Amino-4-bromo-2,3-difluorobenzaldehyde | High pressure, heat |

| Thiolate | Sodium thiophenoxide (NaSPh) | 4-Bromo-2,3,6-tris(phenylthio)benzaldehyde or substitution at one or two positions | Polar aprotic solvent (e.g., DMF, DMSO) |

Note: The precise product distribution would need to be determined empirically.

Organometallic Reagent Formation (e.g., Grignard Reagents, Organolithium Species)

The carbon-bromine bond in this compound is significantly more reactive towards metals like magnesium and lithium than the carbon-fluorine bonds. This difference in reactivity allows for the selective formation of organometallic reagents at the 4-position.

Grignard Reagent Formation:

The Grignard reagent can be prepared by reacting this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). masterorganicchemistry.comyoutube.com The magnesium undergoes oxidative insertion into the carbon-bromine bond, forming the corresponding organomagnesium bromide. masterorganicchemistry.com It is crucial to maintain anhydrous conditions, as Grignard reagents are strong bases and will react with any protic solvents, including water. libretexts.org The aldehyde functional group is incompatible with Grignard reagents and would need to be protected, for example as an acetal, prior to the formation of the Grignard reagent.

Organolithium Species Formation:

Organolithium reagents can be formed through halogen-metal exchange by treating this compound with an alkyllithium reagent, typically n-butyllithium or t-butyllithium, at low temperatures (e.g., -78 °C) in an anhydrous solvent like THF or diethyl ether. The lithium-halogen exchange is a rapid process that selectively replaces the bromine atom with lithium. Similar to Grignard reagent formation, the aldehyde group must be protected before the formation of the organolithium species.

Table 2: Formation of Organometallic Reagents

| Reagent Type | Reactants | Product | Typical Conditions |

| Grignard Reagent | Protected this compound, Mg | (4-(protected-formyl)-2,3,5-trifluorophenyl)magnesium bromide | Anhydrous diethyl ether or THF, reflux |

| Organolithium Species | Protected this compound, n-BuLi | 4-(protected-formyl)-2,3,5-trifluorophenyllithium | Anhydrous THF, -78 °C |

Note: The aldehyde group requires protection for these reactions to be successful.

Influence of Fluorine Substituents on Aromatic Reactivity

The three fluorine substituents on the aromatic ring of this compound have a profound influence on its reactivity. Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I effect). core.ac.uk This effect significantly reduces the electron density of the aromatic ring, making it more electrophilic and thus more susceptible to nucleophilic attack, as discussed in the context of SNAr reactions.

While fluorine also possesses a +M (mesomeric or resonance) effect due to its lone pairs of electrons, which can donate electron density to the aromatic ring, the inductive effect of fluorine is generally considered to be dominant in influencing the reactivity of polyfluorinated aromatic compounds. core.ac.uk The cumulative inductive effect of multiple fluorine atoms strongly deactivates the ring towards electrophilic aromatic substitution.

The presence of fluorine atoms can also influence the acidity of protons on the aromatic ring and the stability of intermediates. For instance, the stabilization of the Meisenheimer complex in SNAr reactions is a direct consequence of the strong inductive effect of the fluorine atoms. stackexchange.com

Regioselectivity and Stereoselectivity in Reactions Involving this compound

Regioselectivity:

The substitution pattern of this compound dictates the regioselectivity of its reactions.

Nucleophilic Aromatic Substitution: As previously mentioned, the regioselectivity of SNAr reactions is governed by the electronic activation of the ring positions. The positions ortho and para to the strongly electron-withdrawing aldehyde group are the most activated. Therefore, nucleophilic substitution is most likely to occur at positions 2, 4, or 6. The specific site of substitution will depend on a balance between the activation by the aldehyde and fluorine substituents, and the relative leaving group abilities of bromide and fluoride under the given reaction conditions.

Organometallic Reactions: The formation of organometallic reagents is highly regioselective, occurring at the carbon-bromine bond. This is due to the significantly lower bond dissociation energy of the C-Br bond compared to the C-F bond, making it the preferential site for reaction with metals like magnesium and lithium. walisongo.ac.id Subsequent reactions of the resulting Grignard or organolithium reagent will then proceed from the 4-position.

Stereoselectivity:

Reactions involving the aldehyde group of this compound can exhibit stereoselectivity. For example, the addition of a nucleophile to the carbonyl carbon will generate a new stereocenter, potentially leading to a racemic mixture of enantiomers unless a chiral reagent or catalyst is employed. The steric hindrance and electronic effects of the ortho fluorine and bromo substituents could influence the facial selectivity of the nucleophilic attack on the aldehyde, potentially leading to a diastereomeric excess if another stereocenter is present in the nucleophile. However, without specific experimental data, the degree and direction of this influence are speculative.

Derivatives and Analogues of 4 Bromo 2,3,6 Trifluorobenzaldehyde

Synthesis of Structurally Related Polyhalogenated Benzaldehydes

The synthesis of polyhalogenated benzaldehydes, including analogues of 4-Bromo-2,3,6-trifluorobenzaldehyde, employs a variety of synthetic strategies. These methods often involve the introduction of halogen and formyl groups onto an aromatic ring through carefully controlled reactions.

A common approach to synthesizing substituted benzaldehydes is through a two-step, one-pot reduction and cross-coupling procedure. rug.nl This method utilizes a stable aluminum hemiaminal as an intermediate to protect the aldehyde functionality, allowing for subsequent cross-coupling with organometallic reagents. rug.nl This strategy offers a rapid and efficient route to a variety of substituted benzaldehydes. rug.nl

The synthesis of specific polyhalogenated benzaldehydes often requires tailored approaches. For instance, 4-Bromo-2,6-difluorobenzaldehyde (B1272164) can be synthesized from 1-bromo-3,5-difluorobenzene (B42898) by reaction with lithium diisopropylamide followed by the addition of N-formylpiperidine. chemicalbook.com Another method involves the reaction of 1-bromo-3,5-difluorobenzene with LDA and then DMF. chemicalbook.com Similarly, the synthesis of 3-Bromo-4-fluorobenzaldehyde can be achieved by reacting 4-fluorobenzaldehyde (B137897) with sodium bromide and hydrochloric acid, followed by the addition of sodium hypochlorite. google.com

The preparation of tetrafluorinated benzaldehydes also showcases diverse synthetic routes. 2,3,5,6-Tetrafluorobenzaldehyde (B28382) has been synthesized and evaluated as a substrate for certain enzymes. sigmaaldrich.com Its preparation can involve the reaction of 2,3,5,6-tetrafluorobenzaldehyde with dipyrromethane. sigmaaldrich.com For 2,3,4,5-tetrafluorobenzaldehyde, synthetic methods can start from 1,2,3,4-tetrafluorobenzene. chemicalbook.com A patent describes a method for preparing 2,3,5,6-tetrafluorophenol (B1216870) from 2,3,4,5,6-pentafluorobenzoic acid, which is then decarboxylated. google.com

The introduction of a trifluoromethyl group, another common feature in related analogues, also has established synthetic protocols. A patent outlines the preparation of trifluorobenzaldehyde and trifluorobenzyl bromide from dichlorofluorobenzene through a series of reactions including bromination, Grignard reaction, acylation, and fluorination. google.com

The following table provides a summary of some structurally related polyhalogenated benzaldehydes and their reported synthesis methods.

| Compound Name | Starting Material(s) | Key Reagents | Reference |

| 4-Bromo-2,6-difluorobenzaldehyde | 1-Bromo-3,5-difluorobenzene | Lithium diisopropylamide, N-formylpiperidine | chemicalbook.com |

| 3-Bromo-4-fluorobenzaldehyde | 4-Fluorobenzaldehyde | Sodium bromide, Hydrochloric acid, Sodium hypochlorite | google.com |

| 2,3,5,6-Tetrafluorobenzaldehyde | 2,3,5,6-Tetrafluorobenzaldehyde, dipyrromethane | - | sigmaaldrich.com |

| 2,3,4,5-Tetrafluorobenzaldehyde | 1,2,3,4-Tetrafluorobenzene | Various | chemicalbook.com |

| Trifluorobenzaldehyde | Dichlorofluorobenzene | Bromination reagents, Grignard reagents, Acylating agents, Fluorinating agents | google.com |

| 4-Bromo-2-methoxybenzaldehyde | Isosorbide-5-Nitrae two bromo 2-fluorobenzene | Isopropylmagnesium chloride, Formyl radical source, Potassium carbonate, Methanol | google.com |

Creation of Complex Molecular Architectures Utilizing this compound as a Building Block

The unique combination of a reactive aldehyde group and a polyhalogenated aromatic ring makes this compound a versatile building block for the construction of more intricate molecular structures. The aldehyde functionality serves as a handle for a wide array of chemical transformations, while the halogen substituents provide sites for cross-coupling reactions and can influence the electronic properties and conformation of the final molecule.

One key application of halogenated benzaldehydes is in the synthesis of phenacyloxy benzaldehyde (B42025) derivatives. orientjchem.org For example, 4-hydroxy benzaldehyde and its derivatives can be reacted with phenacyl bromides to form these more complex structures. orientjchem.org The resulting compounds have been characterized by various spectroscopic methods. orientjchem.org

The aldehyde group is a privileged functional group in organic synthesis due to its high reactivity with a range of reagents. rug.nl This reactivity allows for its transformation into a variety of other functional groups and for its participation in carbon-carbon bond-forming reactions, which are fundamental to building molecular complexity.

In the context of diversity-oriented synthesis (DOS), the strategic use of building blocks like this compound is crucial for generating skeletally diverse small molecules. broadinstitute.org The concept of pre-encoding skeletal information into substrates allows for the combinatorial synthesis of a multitude of compounds with distinct molecular skeletons from a common set of starting materials and reaction conditions. broadinstitute.org Halogenated furaldehydes, which share functional similarities with halogenated benzaldehydes, have been utilized in such strategies. broadinstitute.org

The following table highlights examples of complex molecular architectures derived from halogenated benzaldehydes, showcasing the versatility of these building blocks.

| Building Block | Reaction Type | Resulting Architecture | Significance |

| 4-Hydroxy Benzaldehyde Derivatives | Substitution with Phenacyl Bromides | Phenacyloxy Benzaldehyde Derivatives | Synthesis of more complex functional molecules |

| Halogenated Benzaldehydes | Various Carbon-Carbon Bond-Forming Reactions | Diverse and Complex Small Molecules | Access to novel chemical space for various applications |

| Halogenated Furaldehydes (analogue) | Diversity-Oriented Synthesis (DOS) | Skeletally Diverse Small Molecules | Efficient generation of molecular diversity |

Structure-Reactivity and Structure-Property Correlations in this compound Derivatives

The arrangement and nature of the halogen substituents on the benzaldehyde ring in derivatives of this compound have a profound impact on their chemical reactivity and physical properties. The electron-withdrawing nature of fluorine and bromine atoms significantly influences the electrophilicity of the aldehyde's carbonyl carbon and the aromatic ring itself.

The presence of multiple fluorine atoms, as seen in various tetrafluorobenzaldehyde isomers, affects their physical properties such as boiling point and density. sigmaaldrich.com For instance, 2,3,5,6-tetrafluorobenzaldehyde is a liquid with a boiling point of 178 °C and a density of 1.525 g/mL at 25 °C. sigmaaldrich.com

The introduction of a trifluoromethyl group, as in 4-Bromo-2-(trifluoromethyl)benzaldehyde, further modifies the electronic properties of the molecule. nih.govuni.lu The strong electron-withdrawing capacity of the CF3 group enhances the electrophilicity of the aldehyde, potentially increasing its reactivity towards nucleophiles.

The interplay of these structural features dictates the molecule's utility in various applications. For example, the electronic properties imparted by the halogen substituents are crucial for the development of fluorescent probes and imaging agents.

The following table presents a selection of this compound derivatives and related polyhalogenated benzaldehydes, along with some of their key properties, illustrating the structure-property relationships.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| This compound | C7H2BrF3O | Not specified | Bromo and three fluoro substituents |

| 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde | C7HBrF4O | 256.98 | Bromo and four fluoro substituents |

| 4-Bromo-2-(trifluoromethyl)benzaldehyde | C8H4BrF3O | 253.02 | Bromo and a trifluoromethyl group |

| 2,3,5,6-Tetrafluorobenzaldehyde | C7H2F4O | 178.08 | Four fluoro substituents |

| 2,4,6-Trifluorobenzaldehyde | C7H3F3O | 160.09 | Three fluoro substituents |

| 4-Bromo-2,6-difluorobenzaldehyde | C7H3BrF2O | Not specified | Bromo and two fluoro substituents |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-Bromo-2,3,6-trifluorobenzaldehyde and its Derivatives.

NMR spectroscopy is a cornerstone technique for the structural analysis of fluorinated organic compounds. The presence of spin-active nuclei such as ¹H, ¹⁹F, and ¹³C allows for a detailed mapping of the molecular framework.

In the ¹H NMR spectrum of a related compound, benzaldehyde (B42025), the protons on the benzene (B151609) ring exhibit resonances in the aromatic region, typically between 7.51 and 7.87 ppm, while the aldehydic proton shows a distinct downfield shift to around 10.0 ppm due to the deshielding effect of the carbonyl group. docbrown.info For this compound, the single proton on the aromatic ring is expected to show a complex splitting pattern due to coupling with the adjacent fluorine atoms. The precise chemical shift would be influenced by the combined electronic effects of the bromo, fluoro, and aldehyde substituents.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-5 | 7.6 - 8.0 | Multiplet |

¹⁹F NMR spectroscopy is particularly informative for fluorinated aromatic compounds. In the case of this compound, three distinct signals are expected, corresponding to the fluorine atoms at positions 2, 3, and 6. The chemical shifts and coupling constants (J-coupling) between these fluorine nuclei, as well as with the aromatic proton, provide valuable information about their spatial arrangement and through-bond connectivity. For instance, in 4-fluorobenzaldehyde (B137897), the fluorine resonance appears at approximately -102.4 ppm. rsc.org The specific chemical shifts for the fluorine atoms in this compound will be influenced by the positions of the other substituents.

Interactive Data Table: Predicted ¹⁹F NMR Data for this compound

| Fluorine Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| F-2 | -110 to -130 | Multiplet |

| F-3 | -135 to -155 | Multiplet |

The ¹³C NMR spectrum provides a detailed fingerprint of the carbon skeleton. The aldehydic carbon is typically observed in the highly deshielded region of the spectrum, often above 185 ppm. For example, the aldehydic carbon in 4-bromobenzaldehyde (B125591) appears at 191.1 ppm. rsc.org The aromatic carbons in this compound will exhibit complex splitting patterns due to one-bond and two-bond couplings with the attached fluorine atoms (¹JCF and ²JCF). These C-F coupling constants are instrumental in assigning the carbon signals to their respective positions on the benzene ring. The carbon atom attached to the bromine will also show a characteristic chemical shift.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| C=O | 185 - 195 | Singlet |

| C-1 | 130 - 140 | Multiplet |

| C-2 | 150 - 160 (d, JCF) | Multiplet |

| C-3 | 145 - 155 (d, JCF) | Multiplet |

| C-4 | 110 - 125 | Multiplet |

| C-5 | 115 - 130 | Multiplet |

Advanced Mass Spectrometry Techniques (e.g., Electrospray Ionization Mass Spectrometry)

Advanced mass spectrometry techniques, such as Electrospray Ionization (ESI-MS), are crucial for determining the molecular weight and fragmentation patterns of this compound and its derivatives. rsc.org ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or other adducts, allowing for precise molecular weight determination. rsc.org High-resolution mass spectrometry (HRMS) can further confirm the elemental composition of the molecule. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a characteristic M and M+2 pattern in the mass spectrum, aiding in the identification of bromine-containing fragments.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For this compound, the most prominent absorption band would be the C=O stretch of the aldehyde group, typically appearing in the region of 1700-1730 cm⁻¹. The exact position is influenced by the electronic effects of the substituents on the aromatic ring. The C-H stretching vibration of the aldehyde group is also characteristic, appearing as a pair of bands around 2820 and 2720 cm⁻¹. The C-F stretching vibrations are expected in the 1100-1400 cm⁻¹ region, while the C-Br stretch will appear at lower wavenumbers. Aromatic C-H and C=C stretching vibrations will also be present in the spectrum. For comparison, the IR spectrum of 4-bromobenzaldehyde shows characteristic absorption bands that confirm the presence of these functional groups. nist.govchemicalbook.com

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| C=O (aldehyde) | 1700 - 1730 |

| C-H (aldehyde) | ~2820, ~2720 |

| C-F | 1100 - 1400 |

| C-Br | 500 - 600 |

| Aromatic C=C | 1450 - 1600 |

Single Crystal X-ray Diffraction for Solid-State Structural Determination

Computational and Theoretical Chemistry Investigations of 4 Bromo 2,3,6 Trifluorobenzaldehyde

Quantum Chemical Calculations of Electronic Structure and Energetics

There is a notable absence of published research detailing the quantum chemical calculations of the electronic structure and energetics of 4-bromo-2,3,6-trifluorobenzaldehyde. Such studies, typically employing methods like DFT, would provide valuable information on molecular orbitals (such as the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital), electron density distribution, and thermodynamic properties. While general principles of physical organic chemistry can offer qualitative predictions about the effects of the bromo and trifluoro substituents on the benzaldehyde (B42025) core, specific quantitative data from computational studies are not available in the reviewed literature.

Reaction Mechanism Simulations and Transition State Analysis

Similarly, a search of scientific literature did not yield any specific studies on the simulation of reaction mechanisms or transition state analysis involving this compound. Computational investigations in this area would be crucial for understanding its reactivity in various chemical transformations, such as nucleophilic addition to the carbonyl group or electrophilic aromatic substitution. While studies on other substituted benzaldehydes exist and can provide a general framework for how such reactions might proceed, specific energetic barriers and transition state geometries for this particular compound have not been reported.

Prediction of Spectroscopic Parameters

While experimental spectroscopic data may exist in commercial or proprietary databases, there is no readily available published research that focuses on the prediction of spectroscopic parameters for this compound using computational methods. Such predictions, including those for NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra, are valuable for interpreting experimental data and confirming the molecular structure. The absence of such computational studies limits a deeper, theory-supported understanding of its spectroscopic signatures.

Applications of 4 Bromo 2,3,6 Trifluorobenzaldehyde in Advanced Organic Synthesis

Precursor in the Synthesis of Tricyclic Tetrahydroquinoline Antibacterial Agents

While direct literature detailing the use of 4-Bromo-2,3,6-trifluorobenzaldehyde in the synthesis of tricyclic tetrahydroquinoline antibacterial agents is not available, the synthesis of this class of compounds has been reported using structurally similar fluorinated benzaldehydes. For instance, patents describe the synthesis of novel tetrahydroquinoline derivatives that exhibit antibacterial activity against a wide range of pathogens. nih.govnih.gov The general synthetic approach involves the reaction of an appropriately substituted amine with a benzaldehyde (B42025) derivative bearing a halogen at the ortho position, such as 4-bromo-2-fluorobenzaldehyde. nih.gov This is followed by a cyclization reaction to construct the core tricyclic tetrahydroquinoline framework. The development of bacterial resistance to existing drugs necessitates the creation of new antibacterial agents, and the quinolones, which target DNA gyrase, represent a significant class of such therapeutics. nih.gov The synthesis of analogs using varied starting materials like this compound could potentially lead to new antibacterial agents with improved efficacy or a different spectrum of activity.

Intermediate in the Development of Dihydroorotate Dehydrogenase (DHODH) Inhibitors

Currently, there is no specific information available in the scientific literature that explicitly describes the use of this compound as an intermediate in the development of Dihydroorotate Dehydrogenase (DHODH) inhibitors.

Role in the Construction of Diverse Heterocyclic Frameworks

Fluorinated building blocks are of significant interest in medicinal and agrochemical chemistry. nih.gov The introduction of fluorine can alter the physicochemical and biological properties of molecules. nih.gov While specific examples detailing the use of this compound in the construction of diverse heterocyclic frameworks are limited, the general utility of polyfluorinated aromatic aldehydes in such syntheses is well-established. These compounds serve as versatile precursors for a variety of heterocyclic systems due to the reactivity of the aldehyde group and the potential for nucleophilic aromatic substitution of the fluorine atoms or cross-coupling reactions at the bromine-substituted position. For example, related compounds like 6-bromo-2,3-difluorobenzaldehyde (B1336277) are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals.

Utility in the Preparation of Specialized Fluorinated Organic Compounds

This compound is a valuable reagent in the preparation of specialized fluorinated organic compounds. bldpharm.com The presence of multiple fluorine atoms significantly influences the electronic properties of the benzene (B151609) ring and the reactivity of the aldehyde functional group. nih.govnih.gov This makes it, and its isomers, useful building blocks in organic synthesis. bldpharm.combldpharm.comaaronchem.com

The synthesis of such specialized benzaldehydes can be achieved through various methods, including the bromination of a corresponding fluorobenzaldehyde or the formylation of a bromo-fluorobenzene derivative. google.comgoogle.comgoogle.comgoogle.com For instance, a method for preparing 4-bromo-2,6-difluorobenzonitrile (B47616) involves the synthesis of 4-bromo-2,6-difluorobenzaldehyde (B1272164) as an intermediate from 3,5-difluorobromobenzene. google.com These synthetic routes provide access to a range of polysubstituted aromatic compounds that are key precursors in the development of new materials and biologically active molecules.

Table 1: Examples of Related Bromo-Fluoro Benzaldehyde Derivatives

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| 4-Bromo-2,3-difluorobenzaldehyde | 644985-24-0 | C₇H₃BrF₂O |

| 6-Bromo-2,3-difluorobenzaldehyde | 360576-04-1 | C₇H₃BrF₂O |

| 3-Bromo-4-fluorobenzaldehyde | 66531-63-9 | C₇H₄BrFO |

| 4-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde | 1423326-40-5 | C₈H₃BrF₄O |

| 6-Bromo-2,3,4-trifluorobenzaldehyde | 372519-10-3 | C₇H₂BrF₃O |

| 5-Bromo-2,3,6-trifluorobenzaldehyde | 137234-99-2 | C₇H₂BrF₃O |

Applications in Materials Science

There is currently no specific information in the reviewed scientific literature regarding the application of this compound in materials science. However, related fluorinated compounds are known to be used in the development of materials such as liquid crystals and polymers. google.com For example, 2,3,4-trifluorobenzaldehyde (B65282) is a common intermediate for liquid crystals used in display technologies. google.com The incorporation of highly fluorinated moieties can enhance material properties like thermal stability and solubility.

Future Research Directions and Unexplored Potential of 4 Bromo 2,3,6 Trifluorobenzaldehyde

Development of Novel and Sustainable Synthetic Routes

While methods for the synthesis of substituted benzaldehydes exist, a key area for future research lies in the development of more sustainable and efficient routes to 4-Bromo-2,3,6-trifluorobenzaldehyde. Traditional syntheses often involve multiple steps with harsh reagents. Future approaches could focus on:

Catalytic C-H Functionalization: Direct and selective bromination and formylation of 1,2,4-trifluorobenzene (B1293510) using innovative catalytic systems would represent a significant advancement, reducing step counts and waste.

Photoredox Catalysis: Harnessing the power of light to drive the synthesis from readily available precursors could offer milder reaction conditions and unique selectivities. A desaturative approach using synergistic enamine, photoredox, and cobalt triple catalysis has been shown to be a viable, albeit complex, alternative for preparing substituted aromatic aldehydes from saturated precursors. nih.gov

Green Solvents and Reagents: Investigating the use of environmentally benign solvents and reagents, such as using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as a brominating agent in acetic acid, could significantly improve the environmental footprint of the synthesis. researchgate.net A patent for a related compound, 4-bromo-2,3-difluorobenzaldehyde, describes a multi-step synthesis starting from 1,2-difluorobenzene (B135520) involving formylation, etherification, bromination, and deprotection. google.com Similar strategies could be adapted and optimized for sustainability.

Exploration of Unconventional Reactivity Patterns

The interplay of the bromine, fluorine, and aldehyde functionalities on the aromatic ring creates a unique electronic environment that may lead to unconventional reactivity. Future research should explore:

Orthogonal Reactivity: Developing conditions that allow for the selective reaction of either the bromine atom (e.g., in cross-coupling reactions) or the aldehyde group, without affecting the other, would enhance its utility as a versatile building block.

Fluorine-Directed Reactions: Investigating how the fluorine atoms influence the regioselectivity of reactions at other positions on the ring could uncover novel synthetic transformations.

Multi-component Reactions: Designing one-pot reactions where this compound acts as a key component to rapidly assemble complex molecules could be a highly efficient strategy.

Discovery of New Applications in Medicinal Chemistry and Agrochemicals

Fluorinated organic molecules are of immense interest in the life sciences due to their unique properties, such as increased metabolic stability and binding affinity. rsc.org this compound is a prime candidate for the synthesis of novel bioactive compounds.

Scaffold for Drug Discovery: The compound can serve as a starting point for the synthesis of libraries of potential drug candidates. The aldehyde can be converted to various functional groups, and the bromine atom provides a handle for introducing molecular diversity through cross-coupling reactions. Its substituted benzaldehyde (B42025) structure is a common feature in many biologically active molecules. sigmaaldrich.com

Agrochemical Intermediates: The development of new pesticides and herbicides is crucial for global food security. The unique substitution pattern of this compound could be leveraged to create novel agrochemicals with improved efficacy and environmental profiles. For instance, related trifluoromethyl-substituted benzaldehydes are used in the synthesis of agrochemicals. chemicalbook.com

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms offers numerous advantages, including improved safety, scalability, and efficiency. beilstein-journals.orgbeilstein-journals.org

Continuous Flow Synthesis: Developing robust flow chemistry protocols for the synthesis and subsequent derivatization of this compound would enable on-demand production and facilitate multi-step sequences. Flow chemistry has been shown to significantly reduce reaction times for reactions involving similar aldehydes. beilstein-journals.org

Automated Library Synthesis: Integrating this building block into automated synthesis platforms would accelerate the discovery of new materials and bioactive compounds. chemistryworld.comchemrxiv.orgchemrxiv.org Such platforms can rapidly generate a multitude of derivatives for high-throughput screening, significantly speeding up the research and development process.

Q & A

Basic: What are the optimal synthetic routes for 4-Bromo-2,3,6-trifluorobenzaldehyde, and how can purity (>95%) be ensured?

Methodological Answer:

The synthesis typically involves bromination and fluorination of benzaldehyde derivatives. For example, direct bromination of 2,3,6-trifluorobenzaldehyde using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ or DCM can yield the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical. Purity validation requires HPLC (retention time comparison) and ¹⁹F NMR to confirm absence of di-brominated byproducts .

Advanced: How does the electronic environment of substituents influence regioselectivity in cross-coupling reactions with this compound?

Methodological Answer:

The bromine atom at the 4-position is electronically activated by adjacent fluorine atoms, making it susceptible to Suzuki-Miyaura coupling. Computational studies (DFT) can predict reactivity by analyzing LUMO localization at the C-Br bond. Experimentally, monitor reaction progress using ¹⁹F NMR to track fluorine-environment changes and GC-MS to identify coupling products. Compare yields under varying Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to optimize regioselectivity .

Basic: What spectroscopic techniques are most reliable for structural characterization?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. The aldehyde proton appears downfield (δ ~10 ppm).

- ¹⁹F NMR : Resolve overlapping signals (e.g., δ -110 to -160 ppm for aromatic fluorines) with a high-field spectrometer (≥400 MHz).

- IR Spectroscopy : Confirm the aldehyde C=O stretch (~1700 cm⁻¹) and C-F stretches (~1200 cm⁻¹).

- Mass Spectrometry (EI/ESI) : Look for molecular ion [M]⁺ and fragments (e.g., loss of Br or F groups) .

Advanced: How can conflicting NMR data from literature be resolved for halogenated benzaldehydes?

Methodological Answer:

Contradictions often arise from solvent effects or impurities. To resolve:

Standardize Conditions : Use deuterated solvents (CDCl₃ or DMSO-d₆) and internal standards (TMS for ¹H/¹³C, CFC₃ for ¹⁹F).

Compare with Computed Data : Refer to PubChem or NIST databases for predicted shifts .

Synthetic Controls : Prepare known analogs (e.g., 4-Bromo-2-fluorobenzaldehyde) to benchmark shifts .

Basic: What safety protocols are recommended given limited toxicological data?

Methodological Answer:

- Handling : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood.

- First Aid : For skin contact, wash with soap/water (15 min); for eye exposure, irrigate with saline (10–15 min). Seek medical evaluation due to unstudied toxicity .

- Storage : Keep in amber vials at 2–8°C to prevent degradation.

Advanced: How can computational modeling predict stability under varying pH or temperature?

Methodological Answer:

Perform molecular dynamics (MD) simulations using software like Gaussian or GROMACS to assess:

- Hydrolytic Stability : Simulate aqueous environments (pH 1–14) to identify vulnerable bonds (e.g., C-Br hydrolysis).

- Thermal Degradation : Calculate activation energy (ΔG‡) for decomposition pathways. Validate experimentally via TGA/DSC and LC-MS .

Basic: What are common byproducts in its synthesis, and how are they identified?

Methodological Answer:

- Di-brominated Byproducts : Detect via HPLC (retention time shifts) or ¹H NMR (extra Br substituents reduce symmetry).

- Oxidation Products (e.g., carboxylic acids) : Confirm by IR (loss of C=O stretch at ~1700 cm⁻¹) and TLC (lower Rf in polar solvents) .

Advanced: What strategies mitigate fluorine displacement during nucleophilic substitution?

Methodological Answer:

- Solvent Choice : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states without proton donors.

- Temperature Control : Lower reaction temps (0–25°C) reduce F⁻ elimination. Monitor via ¹⁹F NMR for F-environment changes.

- Leaving Group Tuning : Replace Br with better leaving groups (e.g., OTf) if competing F loss occurs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.